1-Methyluric acid
Overview
Description
1-Methyluric acid (1MU) is a metabolite derived from theophylline, a compound commonly found in tea leaves and coffee beans. It is formed through the biotransformation of theophylline in the human body, specifically by an initial 3-demethylation to 1-methylxanthine (1MX) and then a rapid xanthine oxidase-mediated 8-oxidation . This compound has also been studied for its antiradical activity, where it has been found to be a better radical scavenger than its precursor, caffeine, suggesting that the antiradical activity of caffeine might be explained by the action of its metabolites, such as 1MU, rather than by its direct activity .
Synthesis Analysis
The synthesis of 1MU is not directly described in the provided papers; however, its formation as a biotransformation product in humans is well-documented. The route of formation of 1MU from theophylline has been investigated through intravenous administration of 1MX to healthy male volunteers, both with and without allopurinol treatment, which is a xanthine oxidase inhibitor . The study confirmed that 1MU is formed by the aforementioned pathway and not by demethylation of 1,3-dimethyluric acid (1,3DMU) .
Molecular Structure Analysis
While the molecular structure of 1MU is not explicitly discussed in the provided papers, its structure can be inferred based on its formation and reactivity. As a derivative of uric acid, 1MU contains a purine ring system with a methyl group at the N1 position. The studies involving its reactivity with radicals suggest that the urate anion form of 1MU is the most active species, indicating the importance of its molecular structure in its antiradical activity .
Chemical Reactions Analysis
1MU has been shown to have significant antiradical properties, particularly in aqueous solutions where it acts as a scavenger for hydroxyl and methoxy radicals. It is also predicted to moderately protect against peroxyl oxidation . The electrochemical oxidation of 1MU has been studied, revealing that it undergoes a 2e, 2H+ pH-dependent oxidation process, leading to the formation of various products depending on the pH, such as 1-methylalloxan and urea at pH 3.0, and 5-hydroxyhydantoin-5-N-methylcarbamate at pH 7.0 .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1MU are closely related to its behavior as a metabolite and its antiradical activity. It is a better scavenger in aqueous solution than in nonpolar media, which suggests that its solubility and reactivity in water are significant for its biological functions . An unusual case study of a patient with kidney stones composed mainly of 1MU highlighted the potential for this compound to precipitate from urine under conditions of high caffeine intake, leading to the formation of kidney stones .
Scientific Research Applications
Antioxidant Properties and Radical Scavenging
1-Methyluric acid has been recognized for its potential as an antioxidant. Research indicates that both uric and 1-methyluric acids exhibit significant antiradical activities, particularly in aqueous solutions. These compounds are particularly effective in scavenging hydroxyl radicals and moderately protect against peroxyl oxidation. This suggests a potential role of 1-methyluric acid in reducing oxidative stress in biological systems. Moreover, 1-methyluric acid has been observed to be a more efficient radical scavenger than its precursor, caffeine, hinting that the antioxidant properties of caffeine might be due to the action of its metabolites like 1-methyluric acid (León-Carmona & Galano, 2011).
Role in Kidney Stone Formation
An unusual case study highlighted the formation of kidney stones primarily composed of 1-methyluric acid in a patient with a history of high caffeine intake and certain medical conditions. This case sheds light on the possible mechanisms leading to the precipitation of 1-methyluric acid from urine, especially under conditions of high urinary concentrations of the compound. This study provides insights into how dietary habits and metabolic responses can lead to the formation of unique types of kidney stones (Davies et al., 2006).
Interactions and Potential Biological Implications
Studies have explored the interactions of 1-methyluric acid with other biological molecules. For instance, research on the hydrogen-bonded complexes of 1-methyluric acid with melamine revealed multiple hydrogen-bonding interactions. These findings are important for understanding the structural characterization of urinary stones, especially in cases related to the ingestion of melamine-contaminated formula. Such interactions might play a role in the formation and stability of certain types of kidney stones and can have implications for understanding the biochemistry of urinary diseases (Asami & Saigusa, 2014).
properties
IUPAC Name |
1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRTQONISXGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221063 | |
Record name | 1-Methyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL | |
Record name | 1-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methyluric acid | |
CAS RN |
708-79-2 | |
Record name | 1-Methyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.